what is the sequence of TAT 2-4 peptide
what is the sequence of TAT 2-4 peptide
An In-Depth Technical Guide to the TAT 2-4 Cell-Penetrating Peptide
Introduction
In the landscape of modern therapeutics and molecular research, the cell membrane represents a formidable barrier, selectively controlling the passage of substances into the cell. Overcoming this barrier to deliver biologically active molecules is a central challenge in drug development. Cell-Penetrating Peptides (CPPs) have emerged as a powerful class of vectors capable of traversing cellular membranes and transporting a wide array of molecular cargoes.[1][2] Among the most studied and utilized CPPs are those derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1).[1][3]
The discovery that a short, arginine-rich motif within the TAT protein was sufficient to mediate cellular uptake marked a significant breakthrough.[4] This guide focuses on a particularly potent derivative, the TAT 2-4 peptide. TAT 2-4 is a synthetic construct representing a dimer of the core protein transduction domain of HIV-TAT, engineered for enhanced cellular penetration.[5][6][7] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the peptide's sequence, mechanism of action, core experimental methodologies, and applications.
Section 1: The TAT 2-4 Peptide: Core Attributes
The TAT 2-4 peptide is specifically designed for high-efficiency cellular transduction. Its structure is a key determinant of its function.
Amino Acid Sequence
The TAT 2-4 peptide is a 24-amino acid sequence that consists of two consecutive HIV-TAT protein transduction domains (residues 47-58), linked by a glycine-tyrosine motif.[5][6][7]
Full Sequence (Single-Letter Code): YGRKKRRQRRRGYGRKKRRQRRRG[5][6][8]
The core cell-penetrating motif, rich in the basic amino acids arginine (R) and lysine (K), is RKKRRQRRR.[9] The dimeric nature of TAT 2-4 has been shown to be the most efficient oligomeric form for cell penetration, leading to enhanced cellular uptake compared to its monomeric counterpart.[7][10]
Physicochemical Properties
The peptide's high net positive charge at physiological pH is fundamental to its initial interaction with the negatively charged cell membrane.
| Property | Value | Significance |
| Full Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-OH | Dimer of TAT (47-58) domain[6][7] |
| Molecular Weight | ~3213.9 g/mol | Influences diffusion and transport kinetics[7] |
| Amino Acid Count | 24 | Relatively small size facilitates synthesis and reduces immunogenicity |
| Net Positive Charge (pH 7.4) | High | Critical for electrostatic interaction with anionic cell surface molecules |
Section 2: Mechanism of Cellular Internalization
The precise mechanism by which TAT peptides enter cells has been a subject of extensive research and some debate.[1][11] It is now generally accepted that internalization is not governed by a single pathway but is a multifaceted process involving both direct translocation and endocytic pathways.[4][12]
-
Initial Electrostatic Interaction : The process begins with the cationic TAT peptide binding to anionic heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction concentrates the peptide at the membrane, facilitating subsequent internalization steps.[4][12]
-
Internalization Pathways : Following the initial binding, two main routes for entry have been proposed:
-
Direct Translocation : At high concentrations, the peptide may directly penetrate the lipid bilayer. This process is thought to involve the peptide inducing transient pore-like structures or generating membrane curvature, allowing it to pass into the cytoplasm.[12][13]
-
Endocytosis : This is now considered the primary mechanism of entry.[4] The peptide, along with its cargo, is engulfed by the cell membrane into endocytic vesicles. Several endocytic pathways have been implicated, including clathrin-mediated endocytosis and macropinocytosis.[12][13] The active uptake via endocytosis was confirmed by experiments showing that internalization is arrested at low temperatures.[13]
-
-
Endosomal Escape : A critical challenge for CPP-mediated delivery is the "endosomal escape problem." After endocytosis, the CPP-cargo complex is trapped within endosomes. For the cargo to reach its cytosolic or nuclear target, it must escape the endosome before being degraded in the lysosome. This remains a significant hurdle for therapeutic applications.[14]
Section 3: Core Methodologies and Experimental Protocols
The successful application of TAT 2-4 requires robust protocols for its synthesis, purification, and functional validation.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides like TAT 2-4. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.[15]
Rationale : SPPS anchors the C-terminal amino acid to a solid resin support, allowing for the sequential addition of protected amino acids. Excess reagents and by-products are simply washed away after each step, simplifying the purification process compared to solution-phase synthesis. Fmoc chemistry is preferred due to the mild conditions required for deprotection (piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.
Protocol: Generalized Fmoc-SPPS Cycle
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide MBHA resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
Amino Acid Coupling : Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activation mixture to the resin. Allow the reaction to proceed for 1-2 hours.[15]
-
Monitoring : Confirm the completion of the coupling reaction using a qualitative test, such as the ninhydrin (Kaiser) or TNBS test.[15]
-
Wash : Wash the resin extensively with DMF to remove excess reagents.
-
Repeat : Repeat steps 2-5 for each amino acid in the TAT 2-4 sequence.
-
Final Cleavage and Deprotection : Once the full peptide is assembled, cleave it from the resin and simultaneously remove all side-chain protecting groups using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).[15]
-
Precipitation : Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether, then centrifuge to collect the peptide pellet.
Peptide Purification: Reverse-Phase HPLC (RP-HPLC)
The crude peptide obtained after synthesis contains truncated sequences and by-products that must be removed. RP-HPLC is the gold standard for purifying peptides to a high degree.
Rationale : RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (typically water and acetonitrile with a TFA modifier). Peptides bind to the column and are eluted by an increasing gradient of the organic solvent (acetonitrile). More hydrophobic peptides are retained longer.
Protocol: Preparative RP-HPLC Purification
-
Sample Preparation : Dissolve the crude peptide pellet in a minimal amount of a suitable buffer (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Column Equilibration : Equilibrate a preparative C18 RP-HPLC column with the starting mobile phase (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).
-
Injection and Gradient Elution : Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 40 minutes) at a constant flow rate.
-
Fraction Collection : Monitor the column eluent using a UV detector (at 214 and 280 nm) and collect fractions corresponding to the major peptide peak.
-
Purity Analysis : Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the TAT 2-4 peptide.
-
Lyophilization : Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a stable, fluffy white powder.[15]
Cellular Uptake and Internalization Assay
Visualizing and quantifying the entry of TAT 2-4 and its cargo into cells is essential to validate its function.
Rationale : Confocal microscopy provides high-resolution spatial information on the subcellular localization of a fluorescently labeled peptide-cargo conjugate. Flow cytometry provides high-throughput quantitative data on the percentage of cells that have internalized the conjugate and the mean fluorescence intensity per cell.
Protocol: Confocal Microscopy and Flow Cytometry
-
Cargo Labeling : Covalently conjugate a fluorescent dye (e.g., FITC, Alexa Fluor 488) to the cargo molecule or the TAT 2-4 peptide itself. Purify the conjugate to remove free dye.
-
Cell Culture : Seed cells (e.g., HeLa or A549) onto glass-bottom dishes (for microscopy) or into 24-well plates (for flow cytometry) and allow them to adhere overnight.[15]
-
Incubation : Replace the culture medium with fresh medium containing the fluorescent TAT 2-4 conjugate at the desired concentration (e.g., 1-10 µM).[15]
-
Negative Control 1 : Treat cells with the labeled cargo alone (without TAT 2-4).
-
Negative Control 2 : Treat cells with the TAT 2-4 conjugate at 4°C to inhibit energy-dependent uptake.
-
-
Treatment : Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.[16]
-
Washing : Wash the cells three times with cold PBS to remove surface-bound peptide.[15] For flow cytometry, an additional wash with a heparin solution or a mild acid wash can be used to strip off remaining surface-bound cationic peptides.
-
Imaging (Microscopy) : Add fresh medium and a nuclear counterstain (e.g., Hoechst or DAPI). Image the live cells using a confocal laser scanning microscope.[16]
-
Analysis (Flow Cytometry) : Detach the cells using a non-enzymatic dissociation solution (or trypsin, followed by neutralization). Resuspend the cells in PBS and analyze them on a flow cytometer, quantifying the fluorescence in the appropriate channel.[15]
Section 4: Applications in Research and Drug Development
The ability of TAT 2-4 to efficiently deliver a wide range of molecules makes it a versatile tool in both basic research and therapeutic development.[1][8][9]
| Application Area | Description & Rationale | Example Cargoes | Supporting References |
| Therapeutic Delivery | Overcomes the membrane barrier to deliver drugs to intracellular targets, potentially increasing efficacy and reducing systemic toxicity. Essential for biologics that cannot diffuse across membranes. | Proteins, enzymes, therapeutic peptides, nucleic acids (siRNA, plasmids), small molecule drugs, nanoparticles. | [1][2][10][17] |
| Enzyme Replacement Therapy | Delivers functional enzymes into cells to correct deficiencies in metabolic diseases. The TAT system can potentially overcome barriers like the blood-brain barrier for treating neurological disorders. | Recombinant enzymes for lysosomal storage diseases or mitochondrial disorders. | [10] |
| Gene Therapy & Regulation | Facilitates the delivery of genetic material to modulate gene expression. Can be used to deliver gene-editing tools or RNA interference molecules. | Plasmids, oligonucleotides, siRNA, morpholinos. | [1][17] |
| In Vitro Research Tools | Introduces probes, antibodies, or inhibitors into living cells to study cellular processes, track proteins, or modulate signaling pathways in real-time. | Fluorescent probes, antibodies, peptide inhibitors. | [1][18] |
| Diagnostic Imaging | Delivers contrast agents into specific cells or tissues to enhance the resolution and specificity of medical imaging techniques. | Quantum dots, magnetic nanoparticles, radiolabeled molecules for PET imaging. | [15][18] |
Conclusion
The TAT 2-4 peptide stands out as a highly efficient and versatile tool for intracellular delivery. Its dimeric structure enhances its inherent cell-penetrating capabilities, making it a valuable asset for researchers and drug developers. A thorough understanding of its mechanisms, coupled with robust and validated experimental protocols for its synthesis, purification, and application, is paramount for its successful implementation. While challenges such as proteolytic stability and endosomal escape remain active areas of investigation, the continued refinement of TAT-based delivery systems promises to unlock new therapeutic possibilities and deepen our understanding of complex cellular biology.[14][19]
References
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Su, Y., et al. (2019). Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions. PNAS. Available from: [Link]
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GenScript. TAT 2-4. Available from: [Link]
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Abu-Zhayia, R., et al. (2021). TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases. Pharmaceuticals. Available from: [Link]
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Tuma, R., & Torchilin, V. P. (2010). Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements. Pharmaceutical Research. Available from: [Link]
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Guzman-Arriaga, A., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Journal of Peptide Science. Available from: [Link]
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Nizzardo, M., et al. (2014). Therapeutic applications of the cell-penetrating HIV-1 Tat peptide. Drug Discovery Today. Available from: [Link]
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Schmidt, N., et al. (2010). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. Methods in Molecular Biology. Available from: [Link]
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Fittipaldi, A., et al. (2003). TAT peptide internalization: seeking the mechanism of entry. Current Pharmaceutical Design. Available from: [Link]
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Banerjee, S., et al. (2019). Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin. Dalton Transactions. Available from: [Link]
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ResearchGate. TAT Derived Synthetic Peptides And Its Application. Available from: [Link]
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GenScript. TAT peptide. Available from: [Link]
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MacKay, J. A., et al. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. PLOS ONE. Available from: [Link]
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Johnsen, K. B., et al. (2021). The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo. Frontiers in Molecular Neuroscience. Available from: [Link]
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